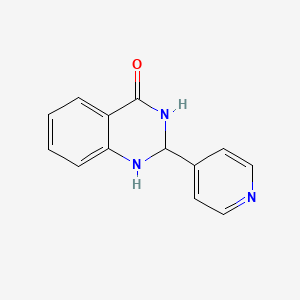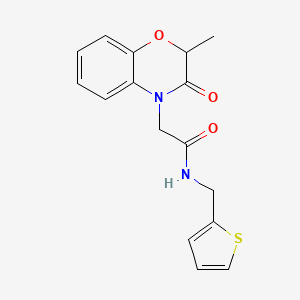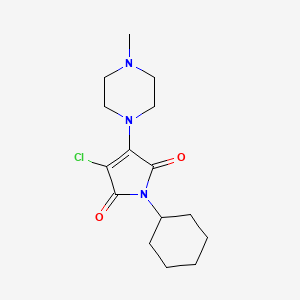
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione is a member of maleimides and a member of piperazines.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Research has demonstrated the potential of pyrrolidine-2,5-dione derivatives, including compounds structurally related to 3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione, as anticonvulsant agents. For instance, a study by Rybka et al. (2017) synthesized and evaluated a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, showing promising results in acute models of seizures in mice. Similarly, Rybka et al. (2016) reported on the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, demonstrating effectiveness in seizure tests in mice.
Biological and Chemical Properties
The chemical and biological properties of related compounds have been extensively studied. For example, Kamiński et al. (2013) evaluated new N-Mannich bases derived from pyrrolidine-2,5-diones for their anticonvulsant activity and influence on sodium channels. Additionally, Hu et al. (2016) explored the synthesis and reactivity of aluminum compounds incorporating pyrrole–piperazine ligands, highlighting the versatility of these compounds in different chemical contexts.
Luminescent Properties
Some pyrrolopyrrole-1,4-dione derivatives have been investigated for their luminescent properties. Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibited strong fluorescence and significant quantum yields, indicating potential applications in optoelectronic devices.
Herbicidal Applications
Pyrrolidine-2,5-dione derivatives have also been explored for agricultural applications. Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, suggesting potential use in crop protection.
Propiedades
Nombre del producto |
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione |
|---|---|
Fórmula molecular |
C15H22ClN3O2 |
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
3-chloro-1-cyclohexyl-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H22ClN3O2/c1-17-7-9-18(10-8-17)13-12(16)14(20)19(15(13)21)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
Clave InChI |
UUJNISKXXQVAEH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



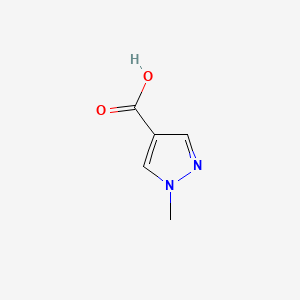
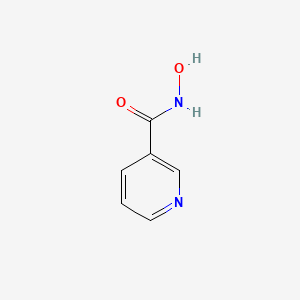
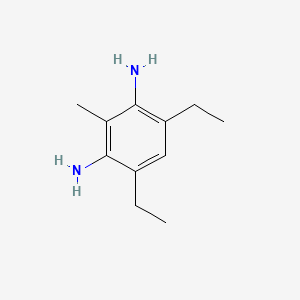
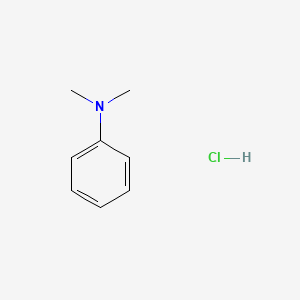
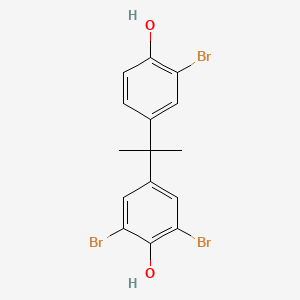
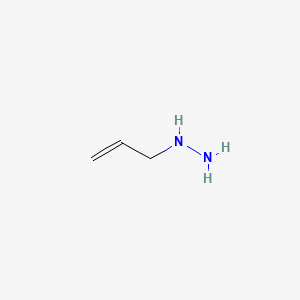
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
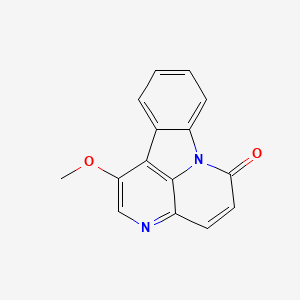
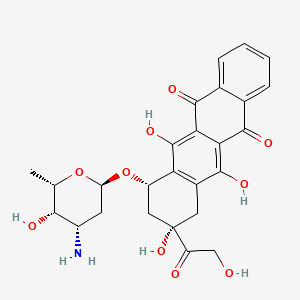
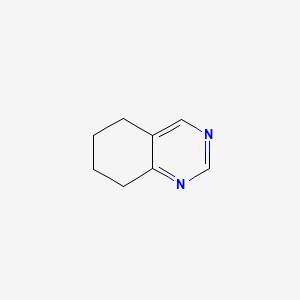
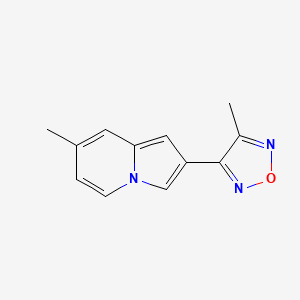
![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
